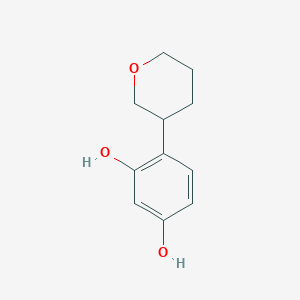
4-(Oxan-3-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-3-yl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups and an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-3-yl)benzene-1,3-diol can be achieved through several methods. One common approach involves the reaction of a benzene-1,3-diol derivative with an oxan-3-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl groups on the benzene ring act as nucleophiles, attacking the electrophilic carbon of the oxan-3-yl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(Oxan-3-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Oxan-3-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. For example, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize reactive oxygen species (ROS). The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(Oxan-3-yl)benzene-1,3-diol can be compared to other dihydroxybenzenes, such as:
Catechol (benzene-1,2-diol): Known for its use in the synthesis of pharmaceuticals and as an antioxidant.
Resorcinol (benzene-1,3-diol): Used in the production of resins and as a chemical intermediate.
Hydroquinone (benzene-1,4-diol): Commonly used in photographic development and as a skin-lightening agent.
The uniqueness of this compound lies in the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(oxan-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O3/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h3-4,6,8,12-13H,1-2,5,7H2 |
InChI Key |
LNUWONFHSWUIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


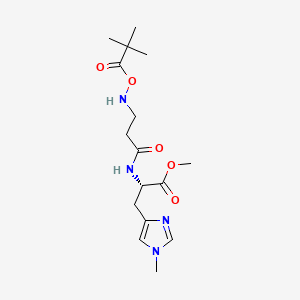
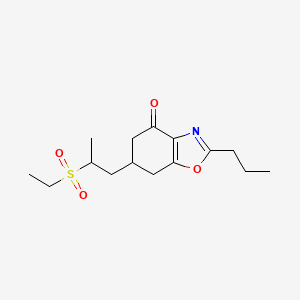


![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
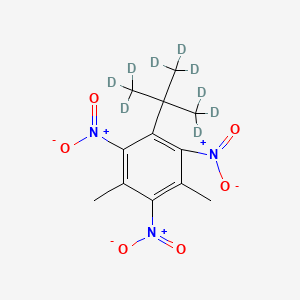
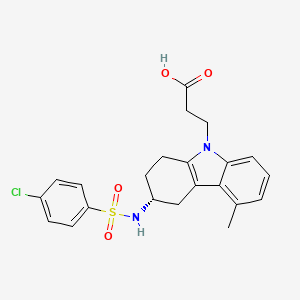
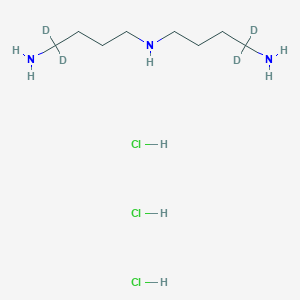
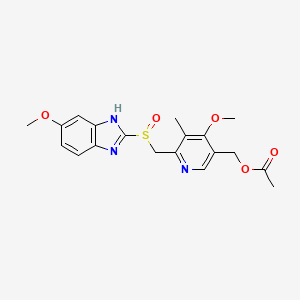


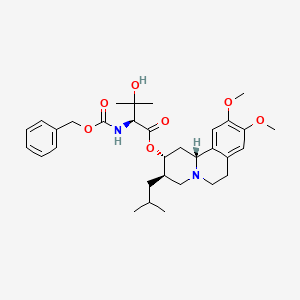
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
